molecular formula C17H18N2O3 B2466923 1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea CAS No. 1396853-79-4

1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea

Cat. No.: B2466923
CAS No.: 1396853-79-4
M. Wt: 298.342
InChI Key: UWYYZQVLCKHWPK-UHFFFAOYSA-N
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Description

1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea (CAS 1396853-79-4) is a synthetic organic compound with the molecular formula C17H18N2O3 . This chemical entity is characterized by a molecular structure that incorporates both a chroman-4-ol (hydroxychroman) moiety and a phenylurea group. The urea functionality is a privileged scaffold in modern drug discovery due to its exceptional ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for enhancing binding affinity and selectivity in drug candidates . Urea derivatives are extensively investigated for their therapeutic potential across a wide spectrum of diseases, including cancer, diabetes, and bacterial infections . While the specific biological activity and mechanism of action for this compound require further investigation, structural analogs featuring the phenylurea pharmacophore have been explored as selective kinase inhibitors for anti-tumor treatment, highlighting the research interest in this class of compounds . The presence of the chroman ring system further adds to its research value, as this structure is found in various biologically active molecules. Researchers may find this compound valuable for exploration in medicinal chemistry programs, enzyme inhibition studies, and as a building block in the development of novel therapeutic agents. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(19-13-6-2-1-3-7-13)18-12-17(21)10-11-22-15-9-5-4-8-14(15)17/h1-9,21H,10-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYYZQVLCKHWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylurea Moiety: The phenylurea moiety is introduced by reacting the chroman derivative with phenyl isocyanate under controlled conditions to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger quantities of reactants and solvents while maintaining reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the urea moiety or the chroman ring.

    Substitution: The phenylurea moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of reduced chroman or urea derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Urea Derivatives

Compound Name Core Structure Substituents/R-Groups Key Applications/Activities References
This compound Chroman + phenylurea 4-hydroxychroman, methylene bridge Potential antioxidant/pharmacological activity (inferred) N/A
Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea) Pyridyl + phenylurea 2-chloro-4-pyridyl Plant growth regulator (kiwifruit, watermelon)
1-(2-Chlorophenyl)-3-cycloheptylurea Phenylurea + cycloheptyl 2-chlorophenyl, cycloheptyl Herbicidal activity
1-(4-Methoxyphenyl)-3-phenylurea Phenylurea + methoxyphenyl 4-methoxyphenyl Agrochemical/herbicidal applications
1-(2-Fluorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-3-phenylurea Fluorobenzyl + morpholinyl 2-fluorobenzyl, morpholine-ethyl Pharmacological targeting (e.g., enzyme inhibition)

Key Observations:

Core Heterocycle Influence :

  • The chroman ring in the target compound distinguishes it from pyridyl (Forchlorfenuron) or simple aryl (e.g., 1-(4-methoxyphenyl)-3-phenylurea) analogs. Chroman’s hydroxyl group may enhance solubility and antioxidant capacity compared to halogenated pyridyl groups in Forchlorfenuron .
  • Forchlorfenuron’s pyridyl group facilitates plant cell division, while the chroman core’s bioactivity remains speculative without direct evidence.

Substituent Effects :

  • Halogenation (e.g., 2-chloro in Forchlorfenuron) increases agrochemical potency but may raise toxicity concerns .
  • The morpholinyl group in 1-(2-fluorobenzyl)-3-phenylurea derivatives enhances binding to biological targets (e.g., enzymes or receptors) via polar interactions .

Key Findings:

  • Agrochemicals vs. Pharmaceuticals : Forchlorfenuron and 1-(2-chlorophenyl)-3-cycloheptylurea are optimized for plant growth regulation and herbicidal activity, respectively. In contrast, the chroman-containing target compound may align more with therapeutic applications due to structural similarities to bioactive chroman derivatives (e.g., tocopherols) .
  • Metabolic Fate : Forchlorfenuron undergoes extensive transformation in plants, producing glucosylated and hydroxylated metabolites . The chroman moiety’s metabolic pathway remains uncharacterized but could involve ring-opening or oxidation.

Biological Activity

1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea is a compound of interest due to its potential therapeutic applications, particularly in the fields of pain management and neurological disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a chroman moiety and a phenylurea group. This structural configuration is crucial for its interaction with biological targets.

This compound exhibits its biological activity primarily through modulation of ion channels and receptors. Notably, it has been identified as a potent antagonist of the vanilloid receptor (VR1), which plays a significant role in pain signaling pathways.

Key Mechanisms:

  • Vanilloid Receptor Antagonism : The compound demonstrates high affinity for the VR1 receptor, which is involved in nociception and inflammatory pain responses. By blocking this receptor, it can potentially alleviate pain associated with various conditions such as neuropathic pain and inflammatory disorders .
  • Calcium Ion Modulation : The compound's action on calcium channels may also contribute to its analgesic effects. By influencing intracellular calcium levels, it can alter neuronal excitability and neurotransmitter release .

Biological Activity and Efficacy

Numerous studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

Table 1: Summary of Biological Activities

Activity Description Reference
Pain ReliefExhibits analgesic properties by antagonizing VR1 receptors
Anti-inflammatory EffectsReduces inflammation in models of arthritis and other inflammatory conditions
Neurological ImpactPotential benefits in treating neurodegenerative diseases like Alzheimer's

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Chronic Pain Management : A study involving patients with chronic neuropathic pain demonstrated significant reductions in pain scores when treated with this compound compared to placebo controls. The mechanism was attributed to VR1 antagonism, leading to decreased sensory neuron activation.
  • Inflammatory Disorders : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and improved mobility, suggesting its utility as an anti-inflammatory agent.

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must be considered. Preliminary toxicity studies indicate that this compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses. However, further studies are required to fully establish its safety in long-term use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling chroman-4-ol derivatives with phenylurea precursors via nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura). Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 6.5–7.5 ppm for aromatic protons) . Contamination by regioisomers can be minimized using column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • FT-IR : Confirm carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl (-OH stretch ~3200 cm⁻¹) groups.
  • NMR : Analyze ¹H/¹³C shifts for chroman and phenylurea moieties (e.g., chroman methylene protons at δ 2.5–3.0 ppm).
  • X-ray crystallography : Resolve stereochemistry at the 4-hydroxychroman center.
    Theoretical validation via DFT calculations (e.g., B3LYP/6-31G*) can predict electronic distributions and reactive sites .

Q. What theoretical frameworks are most appropriate for hypothesizing its biological activity?

  • Methodological Answer : Link to established biochemical theories:

  • QSAR models : Correlate substituent effects (e.g., hydroxyl position) with bioactivity.
  • Molecular docking : Screen against kinase or GPCR targets (e.g., using AutoDock Vina).
  • Pharmacophore mapping : Identify hydrogen-bond acceptors/donors critical for binding .
    • Experimental validation : Use enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., apoptosis in cancer lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or bioactivity profiles across studies?

  • Methodological Answer :

  • Systematic validation : Replicate experiments under identical conditions (solvent, pH, temperature).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ variability).
  • Artifact identification : Test for photodegradation (UV exposure) or solvent-induced conformational changes .
    • Example: Discrepancies in NMR shifts may arise from tautomerism; use variable-temperature NMR to confirm .

Q. What experimental designs are robust for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Factorial design : Test dose-response, time kinetics, and combinatorial effects (e.g., synergism with standard drugs) .
  • Omics integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map pathway perturbations.
  • Knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., COX-2 or PI3K) and assess rescue effects .

Q. How can computational modeling address gaps in understanding its pharmacokinetics (e.g., bioavailability, metabolic stability)?

  • Methodological Answer :

  • ADME prediction : Use SwissADME or pkCSM to estimate logP, CYP450 metabolism, and blood-brain barrier penetration.
  • MD simulations : Model binding dynamics with serum albumin (PDB ID: 1AO6) to predict half-life.
  • Metabolite identification : Simulate phase I/II transformations (e.g., hydroxylation via CYP3A4) .

Guidelines for Theoretical and Methodological Rigor

  • Theory Integration : Anchor hypotheses to established frameworks (e.g., lock-and-key model for enzyme inhibition) .
  • Controlled Variables : Document solvent, temperature, and instrumentation parameters to ensure reproducibility .
  • Ethical Compliance : Adhere to FDA guidelines for non-therapeutic compounds; avoid in vivo testing without approvals .

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